Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing lipophilic binding pockets face iterative LogD tuning. This 95% building block pre-installs cyclohexyl hydrophobicity (XLogP3 2.4) on a 2-pyridone scaffold. • XLogP3 2.4-optimal for oral bioavailability; accelerates fragment growing & scaffold hopping • Methyl ester hydrolyzes to acid for amide coupling or transesterifies to prodrugs • 4-Cyclohexyl sterically shields against oxidative metabolism; 6 sp³ carbons boost Fsp³ Supplied ≥95% purity for reproducible SAR, PROTAC linker, and intracellular probe studies.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B13251519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC(=CC1=O)C2CCCCC2
InChIInChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
InChIKeyQJBGAUAMERXQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate – Physicochemical and Structural Baseline


Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 2060061-61-0) is a synthetic building block featuring a 2-pyridone core with a cyclohexyl substituent at the 4-position and a methyl acetate moiety at N1 [1]. With a molecular weight of 249.30 g/mol, an XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 46.6 Ų, this compound occupies physicochemical space distinct from its unsubstituted parent analog [2]. It is commercially supplied at ≥95% purity by multiple vendors as a research intermediate for medicinal chemistry and heterocyclic scaffold construction .

Pre-installed cyclohexyl group for lipophilic pocket engagement

Methyl ester handle enables hydrolysis or transesterification diversification

Supports scaffold-hopping and fragment-growing workflows requiring sp³ enrichment

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate – Differentiation from Generic Analogs


The 4-cyclohexyl substituent imparts a quantifiably distinct lipophilicity profile (XLogP3 = 2.4) and steric bulk compared to the unsubstituted parent (XLogP3 estimated ≤0.5) [1]. This lipophilic increment directly affects membrane permeability potential, metabolic stability, and target-binding hydrophobic interactions in downstream bioactive molecules [2]. The methyl ester moiety provides a balance of reactivity and stability that differs from the corresponding ethyl ester (slower hydrolysis kinetics, different transesterification equilibrium) or free carboxylic acid (altered solubility, requires coupling reagents for further derivatization). In medicinal chemistry campaigns, substituting a 4-cyclohexyl-2-pyridone scaffold with a 4-methyl or 4-phenyl analog yields different conformational constraints and electronic properties, which can fundamentally alter SAR outcomes. The evidence items below quantify these differentiation points.

Unsubst. parent

Lipophilicity and steric profile differ significantly; may not reproduce hydrophobic interactions

4-Methyl analog

Lower molecular complexity and 3D character; SAR outcomes likely to shift

Ethyl ester

Slower hydrolysis kinetics alter transesterification efficiency; not a direct replacement

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate – Quantitative Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Parent

The target compound exhibits an XLogP3 of 2.4, representing a substantial >1.9 log-unit increase in lipophilicity compared to the unsubstituted parent Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (estimated XLogP3 ≤0.5 based on substructure analysis of the 2-pyridone core lacking a hydrophobic substituent) [1]. This LogP value places the compound within the optimal range (LogP 2–3) associated with balanced permeability and first-pass metabolic clearance for oral drug candidates [2]. By contrast, the unsubstituted parent, with its lower lipophilicity, may exhibit reduced passive membrane permeability and a different tissue distribution profile when incorporated into target molecules.

Lipophilicity gain
Cross-study comparable
ΔLogP ≥ 1.9
Supports membrane-permeability and binding-pocket pre-optimization
Reported computed LogP; experimental confirmation advised
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Size and Complexity vs. 4-Methyl Analog

The target compound (MW 249.30) incorporates a cyclohexyl group (C₆H₁₁, contributing ~83 Da) that provides six sp³-hybridized carbon atoms, substantially increasing three-dimensional character compared to the 4-methyl analog 2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetic acid (MW 167.16) [1]. The cyclohexyl ring introduces conformational flexibility (chair-flip dynamics) absent in the planar 4-phenyl analog, while providing greater steric bulk than the 4-methyl substituent. This molecular complexity enhancement is documented in the scientific literature as a desirable feature for improving clinical success rates, with higher fraction sp³ (Fsp³) correlating with reduced attrition [2].

Complexity vs. 4‑Me
Class-level inference
+82 Da / +5 sp³ carbons
Higher 3D-character supports diversity-oriented synthesis
No experimental assay data; based on molecular formula comparison
Molecular complexity Fraction sp³ Scaffold diversity

Methyl Ester Reactivity vs. Ethyl Ester Analog

The methyl ester of the target compound offers distinct reactivity advantages over the corresponding ethyl ester analog (Ethyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate). Methyl esters generally undergo alkaline hydrolysis approximately 1.5–2× faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon [1]. In base-mediated transesterification reactions, methyl esters are the preferred starting material because methanol (the leaving group) has a lower boiling point (64.7°C) than ethanol (78.4°C), facilitating removal and driving equilibrium toward the desired ester product [2]. This property is directly relevant to the J Med Chem report demonstrating that methyl 4-pyridylacetate served as the universal starting material for preparing diverse cyclohexyl-containing esters via base-mediated exchange [3].

Ester reactivity
Class-level inference
Methyl hydrolyzes ~1.5–2× faster
More efficient transesterification starting point
Class-level kinetics; verify under specific reaction conditions
Ester reactivity Transesterification Hydrolysis kinetics Synthetic utility

Commercial Availability & Purity vs. In-Class Analogs

The target compound is commercially available from multiple vendors with a standardized minimum purity specification of 95% . Vendor pricing data (Enamine, 2023) indicates availability at scales from 50 mg ($1,056) to 500 mg ($1,206), reflecting its status as a specialty research chemical [1]. This contrasts with the more commoditized unsubstituted parent Methyl 2-(2-oxopyridin-1(2H)-yl)acetate (CAS 140870-14-0), which is available at 98% purity from multiple suppliers at substantially lower cost, and with the 4-methyl analog, which is primarily available as the free acid rather than the methyl ester . For procurement decisions, the cyclohexyl-substituted compound represents a value-added building block where the synthetic effort to install the cyclohexyl group is already incorporated into the commercial product.

Supply vs. parent
Supporting evidence
95% purity, ≥3 suppliers
Pre-functionalized scaffold; cost reflects embedded synthesis steps
Price ~50–100× parent; research-scale sourcing
Commercial sourcing Purity specification Supply reliability Procurement

Cyclohexyl Conformational Effects vs. 4-Phenyl Analog

The cyclohexyl group at C4 introduces conformational dynamics (chair interconversion with an energy barrier of approximately 10.5 kcal/mol) that fundamentally differ from the planar, conformationally restricted 4-phenyl substituent [1]. This conformational behavior is directly relevant to target binding, as evidenced by the SAR reported for 4-pyridylacetic acid esters where enzyme inhibition potency against aromatase and 17α-hydroxylase/C17-20lyase was modulated by whether the ester-bearing cyclohexyl substituent was in an axial versus equatorial position, with equatorial orientation favored [2]. While this specific SAR pertains to esters on the cyclohexyl ring rather than at N1, the principle that cyclohexyl conformational preference influences biological activity is well-established and extends to the N1-acetate scaffold class.

Conformation vs. 4‑Ph
Class-level inference
Chair-flip dynamics vs. planar rigidity
May enable induced-fit binding inaccessible to planar analogs
SAR principle from pyridylacetic acid esters; scaffold extension review needed
Conformational analysis Structure-activity relationship Lead optimization

Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate – Application Scenarios


Kinase and GPCR Lead Optimization

The XLogP3 of 2.4 positions this building block within the optimal lipophilicity range for oral drug design [1]. Medicinal chemistry teams targeting lipophilic binding pockets (e.g., kinase hinge regions, GPCR transmembrane domains) can deploy this compound to pre-install cyclohexyl hydrophobicity and conformational flexibility, potentially reducing the number of synthetic iterations needed to achieve target LogD₇.₄ values. The methyl ester handle allows further diversification via hydrolysis to the free acid for amide coupling, or transesterification to alternative ester prodrugs. The building block is particularly suited for fragment growing and scaffold hopping campaigns where three-dimensionality (Fsp³ enhancement from six sp³ cyclohexyl carbons) is a design criterion [2].

Synthetic Methodology: N1 & C4 Diversification Substrate

The compound serves as a well-characterized substrate for developing and benchmarking synthetic methodologies on 2-pyridone scaffolds. Its defined purity (≥95%) and commercial availability across multiple vendors ensure experimental reproducibility. The methyl ester can be selectively hydrolyzed under mild alkaline conditions (LiOH, THF/H₂O) to the free acid without affecting the 2-pyridone carbonyl, or reduced (LiAlH₄) to the primary alcohol for further functionalization. The cyclohexyl group is resistant to oxidation under standard conditions, providing a stable spectroscopic handle (characteristic ¹H NMR multiplet at δ 1.0–2.0 ppm) for reaction monitoring.

Esterase-Activated Probe for Intracellular Delivery

The methyl ester moiety is a substrate for ubiquitous intracellular esterases, making this compound a potential starting point for designing esterase-activated prodrugs or cellular probe molecules. The cyclohexyl substituent at C4 increases metabolic stability of the pyridinone core relative to unsubstituted analogs by providing steric shielding against oxidative metabolism [3]. For intracellular delivery applications, the balance between esterase-mediated activation (methyl ester hydrolysis) and oxidative metabolism (shielded by the cyclohexyl group) can be exploited to tune the pharmacokinetic profile of derived conjugates.

PROTAC Degrader Scaffold

The N1-methyl acetate group provides a vector for linker attachment in PROTAC (Proteolysis Targeting Chimera) design, while the 4-cyclohexyl substituent can engage hydrophobic surface patches on target proteins. The methyl ester can be hydrolyzed and coupled to PEG-based or alkyl linkers via amide bond formation. The three-dimensional character imparted by the cyclohexyl group may reduce the risk of forming flat, aggregation-prone molecules—a known liability in degrader development. The well-defined purity specification (≥95%) supports reproducible biological assay results in target engagement and degradation efficiency studies .

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization
Lipophilic pocket pre-installation
LogD₇.₄ and binding-affinity confirmation
Synthetic methodology development
Defined ester reactivity and purity
Hydrolysis/transesterification reproducibility
Esterase-activated probe design
Metabolic stability via cyclohexyl shielding
Activation kinetics and metabolite profiling
PROTAC degrader scaffold
Linker attachment vector and 3D character
Target engagement and degradation efficiency assays
Quote Request

Request a Quote for Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.